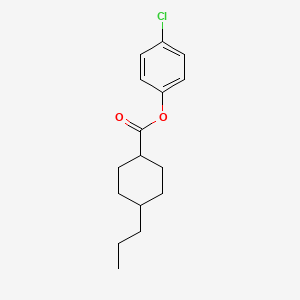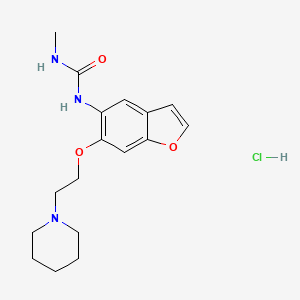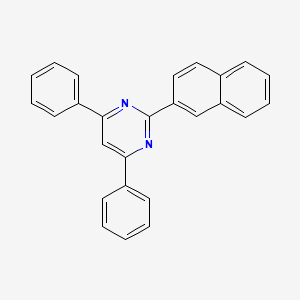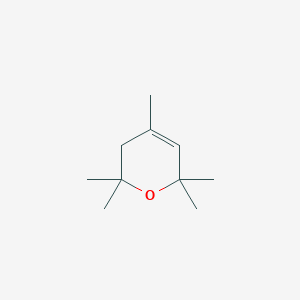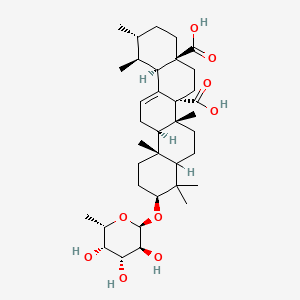
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. It is a derivative of cyclophosphamide, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by its unique structure, which includes a phosphoramide group and chloroethyl groups, making it a potent alkylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out in a closed reaction vessel, with the mixture being cooled to a temperature range of -15 to -10°C. Continuous stirring is maintained while the solution of 3-aminopropan-1-ol and an auxiliary base is added slowly. The reaction mixture is then gradually warmed to 20-40°C and stirred until the conversion of substrates is complete .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert solvents and precise temperature control are crucial to the success of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphoramide derivatives, while substitution reactions can produce various substituted phosphoramide compounds.
Scientific Research Applications
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with DNA.
Medicine: As a derivative of cyclophosphamide, it is investigated for its potential use in cancer therapy and immunosuppression.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide involves its ability to form cross-links with DNA. This cross-linking interferes with DNA replication and transcription, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A closely related compound with similar structure and applications.
Ifosfamide: Another derivative with similar alkylating properties.
Melphalan: A related compound used in cancer therapy.
Uniqueness
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific structural modifications, which enhance its stability and reactivity compared to other similar compounds. Its trimethyl substitution provides distinct chemical properties that can be advantageous in certain applications .
Properties
CAS No. |
78110-32-4 |
|---|---|
Molecular Formula |
C10H20Cl2NO3P |
Molecular Weight |
304.15 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4,5,6-trimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C10H20Cl2NO3P/c1-8-9(2)15-17(14,16-10(8)3)13(6-4-11)7-5-12/h8-10H,4-7H2,1-3H3 |
InChI Key |
ILXUCNAYDRMKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OP(=O)(OC1C)N(CCCl)CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


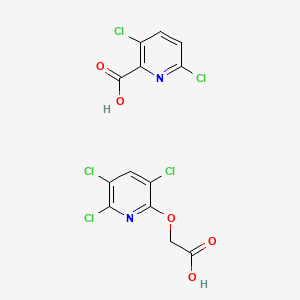


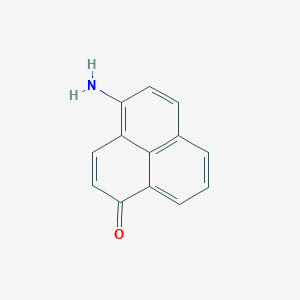
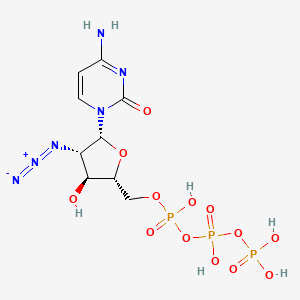
![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
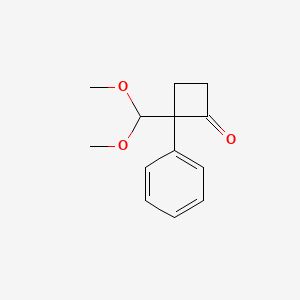

![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
